[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde
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Overview
Description
[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde is a chemical compound with a unique structure that includes an ethyl group, a cyclohexadienone ring, and an acetaldehyde moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde typically involves the reaction of ethyl-substituted cyclohexadienone with acetaldehyde under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. Specific details on the reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of [(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and affecting various biochemical pathways .
Comparison with Similar Compounds
[(1-Ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde can be compared with similar compounds such as:
[(1-Methyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Similar structure but with a methyl group instead of an ethyl group.
[(1-Propyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Contains a propyl group, leading to different reactivity and applications.
[(1-Butyl-4-oxocyclohexa-2,5-dien-1-yl)oxy]acetaldehyde: Features a butyl group, which may influence its chemical behavior and uses.
Properties
CAS No. |
881181-45-9 |
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Molecular Formula |
C10H12O3 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
2-(1-ethyl-4-oxocyclohexa-2,5-dien-1-yl)oxyacetaldehyde |
InChI |
InChI=1S/C10H12O3/c1-2-10(13-8-7-11)5-3-9(12)4-6-10/h3-7H,2,8H2,1H3 |
InChI Key |
IXCOQFFQMRNFCM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C=CC(=O)C=C1)OCC=O |
Origin of Product |
United States |
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